2,3-Difluorotoluene
Overview
Description
2,3-Difluorotoluene is an organic compound with the chemical formula C7H6F2. It is a colorless liquid with a boiling point of approximately 119-121°C and a density of about 1.096 g/mL at 25°C . This compound is used as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
2,3-Difluorotoluene is primarily synthesized through a fluorination reaction. One common method involves the fluorination of toluene using hydrogen fluoride or other fluorinating agents under suitable conditions . Industrial production methods often employ similar fluorination techniques, ensuring the reaction conditions are optimized for large-scale production .
Chemical Reactions Analysis
2,3-Difluorotoluene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Oxidation Reactions: The methyl group in this compound can be oxidized to form 2,3-Difluorobenzaldehyde or 2,3-Difluorobenzoic acid.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products, depending on the reagents used.
Common reagents used in these reactions include potassium fluoride, antimony pentafluoride, and various oxidizing agents . The major products formed from these reactions are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2,3-Difluorotoluene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Difluorotoluene largely depends on its application. In pharmaceutical research, the fluorine atoms in the compound can enhance the metabolic stability of drugs by resisting enzymatic degradation . The molecular targets and pathways involved vary based on the specific drug or chemical being synthesized from this compound .
Comparison with Similar Compounds
2,3-Difluorotoluene can be compared with other fluorinated toluenes, such as:
- 2,4-Difluorotoluene
- 3,4-Difluorotoluene
- 2,5-Difluorotoluene
Each of these compounds has unique properties and reactivity profiles. For instance, the position of the fluorine atoms can significantly influence the compound’s reactivity and the types of reactions it undergoes . This compound is unique in its specific substitution pattern, which can lead to different chemical behavior compared to its isomers .
Properties
IUPAC Name |
1,2-difluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEHIDGAPGVZSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378948 | |
Record name | 2,3-Difluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3828-49-7 | |
Record name | 1,2-Difluoro-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3828-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-difluoro-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Difluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the rotational spectrum of 2,3-Difluorotoluene reveal about its structure?
A: The rotational spectrum analysis in the paper "Internal rotation in halogenated toluenes: Rotational spectrum of this compound" [] provides insights into the molecule's internal rotation, specifically focusing on the barrier to rotation of the methyl group due to the presence of the fluorine atoms. This information helps understand the conformational preferences and dynamics of this compound.
Q2: Can this compound be used as a building block for synthesizing other fluorine-containing compounds?
A: The paper "1,3-Dipolar cycloaddition of diazomethane and diazocyclopropane to 2-fluoro-3-methylbutadiene and thermal transformations of fluorine-containing vinylpyrazolines and vinylcyclopropanes" [] demonstrates the use of similar fluorinated compounds as starting materials for synthesizing heterocyclic systems like pyrazolines and cyclopropanes. While not directly using this compound, it suggests potential applications of such fluorinated aromatic compounds as building blocks in organic synthesis.
Q3: Are there efficient methods to synthesize 1,2-difluorobenzene derivatives like this compound?
A: Yes, the paper "Two-step regioselective synthesis of 1,2-difluorobenzenes from chlorotrifluoroethylene and buta-l,3-dienes" [] introduces a two-step regioselective approach to synthesize 1,2-difluorobenzenes from readily available starting materials. This method showcases the potential for obtaining this compound and its derivatives efficiently.
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